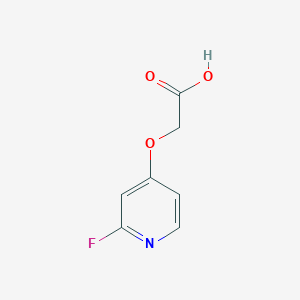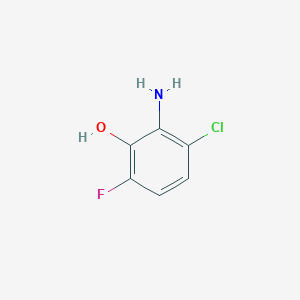![molecular formula C10H11N3O2 B12971518 Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family It is characterized by a benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-methylbenzoic acid with formamide, followed by esterification with methanol to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
- Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
- 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Comparison: Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the 2-position and the carboxylate ester at the 7-position may enhance its lipophilicity and membrane permeability, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 6-amino-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,11H2,1-2H3,(H,12,13) |
Clave InChI |
HRERPBYMQDNXLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2N1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)

![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
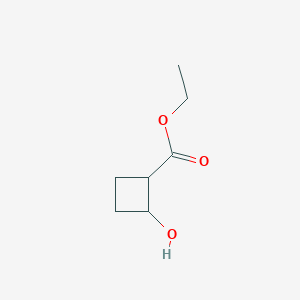
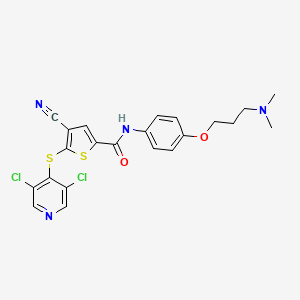
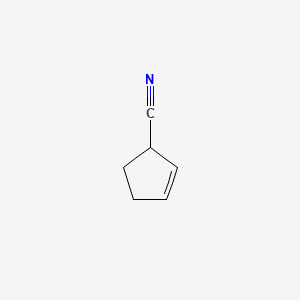

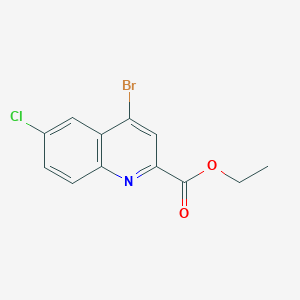
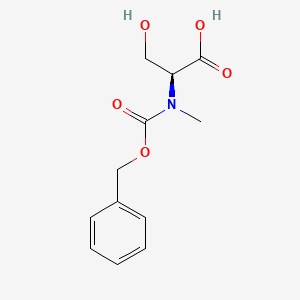
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)


